H-DL-Arg-DL-Arg-AMC

Description

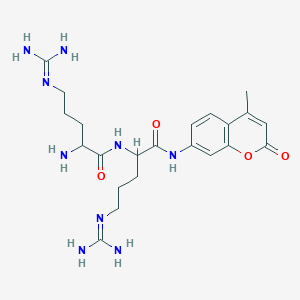

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N9O4/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCFVTDDPZJPRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N9O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Hydrolysis and Substrate Specificity of H Dl Arg Dl Arg Amc

General Mechanisms of Proteolytic Cleavage by Hydrolases

Hydrolases, specifically proteases, catalyze the cleavage of peptide bonds in proteins and peptides through the addition of water. Fluorogenic substrates like H-DL-Arg-DL-Arg-AMC are designed to mimic natural substrates, allowing for the quantification of this hydrolytic activity.

Protease-Catalyzed Peptide Bond Hydrolysis and AMC Release

The fundamental principle behind fluorogenic assays using peptide-AMC derivatives is the enzymatic cleavage of an amide bond that links the peptide to the AMC fluorophore. In its intact, substrate form, the AMC molecule is non-fluorescent. Proteases recognize the peptide sequence (Arg-Arg in this case) and catalyze the hydrolysis of the amide bond between the C-terminal arginine and the amino group of AMC. This proteolytic cleavage releases the free 7-amino-4-methylcoumarin (B1665955).

It is important to note the stereochemistry of the substrate: "DL-Arg" signifies that the arginine residues are a racemic mixture of both D- and L-isomers. Most proteases exhibit a high degree of stereospecificity, preferentially recognizing and cleaving peptide bonds involving L-amino acids, which are the naturally occurring form in proteins. While some specialized enzymes like D-aminopeptidases can process D-amino acids, the activity of common proteases like trypsin and cathepsins on the D-isomers would be significantly lower or negligible. Therefore, enzymatic hydrolysis of this compound is primarily expected to occur on the H-L-Arg-L-Arg-AMC isoform within the mixture.

Fluorescence Generation Upon Enzymatic Turnover

Upon its release from the peptide, the free AMC molecule becomes highly fluorescent. This change in optical properties forms the basis of the assay. The generation of the fluorescent signal is directly proportional to the rate of substrate hydrolysis, and thus, to the activity of the enzyme. The fluorescence of AMC is typically measured with an excitation wavelength in the range of 340-380 nm and an emission wavelength between 440-460 nm. This method provides a sensitive, real-time measurement of enzyme kinetics.

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 7-amino-4-methylcoumarin (AMC) | 340-380 | 440-460 |

Specific Enzyme Interactions and Substrate Utilization

The di-arginine sequence of this compound makes it a target for several families of proteases that exhibit specificity for basic amino acid residues.

Aminopeptidase Activity and Inhibition

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of a peptide. Aminopeptidase B (also known as Arginine aminopeptidase) specifically removes N-terminal arginine and lysine residues from substrates nih.govnih.gov. This enzyme would be capable of hydrolyzing H-L-Arg-L-Arg-AMC by cleaving the N-terminal arginine. The activity of such enzymes can be inhibited by specific small molecules. For instance, amastatin is a known inhibitor of various aminopeptidases and would be expected to reduce the rate of hydrolysis of this substrate by these enzymes.

Trypsin and Trypsin-like Serine Proteases

Trypsin is a well-characterized serine protease that demonstrates high specificity for cleaving peptide bonds on the carboxyl side (C-terminal) of lysine and arginine residues. Trypsin and related enzymes would therefore readily cleave the Arg-AMC bond in the H-L-Arg-L-Arg-AMC substrate. The presence of an arginine residue at the P1 position (the residue immediately preceding the cleavage site) is a primary determinant for trypsin activity. The efficiency of cleavage can be compared to other known fluorogenic trypsin substrates.

Table 1: Kinetic Parameters of Various AMC-Based Protease Substrates

| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Boc-Gln-Ala-Arg-AMC | Trypsin | 14 | 0.05 | 3,571 |

| Bz-DL-Arg-AMC | Trypsin | 210 | 0.09 | 428 |

| Z-Phe-Arg-AMC | Cathepsin B (pH 7.2) | 120 | 11.2 | 93,333 |

| Z-Arg-Arg-AMC | Cathepsin B (pH 7.2) | 260 | 4.8 | 18,461 |

| Z-Nle-Lys-Arg-AMC | Cathepsin B (pH 7.2) | 110 | 11.3 | 102,727 |

| Gly-Arg-AMC | Cathepsin C | 158 | 255 | 1,613,924 |

Note: Data compiled from multiple studies for comparative purposes. Kinetic values can vary based on assay conditions.

Cathepsin Family Cysteine Proteases (e.g., Cathepsin B, Cathepsin H, Cathepsin C)

The cathepsin family of proteases, primarily located in lysosomes, plays a crucial role in protein turnover. Several members of this family show activity towards substrates with basic residues.

Cathepsin B: This enzyme exhibits both endopeptidase and dipeptidyl carboxypeptidase activities. Its substrate specificity is pH-dependent. While it is often assayed with substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, the latter is a close structural analog to H-L-Arg-L-Arg-AMC hzdr.demedchemexpress.com. Studies have shown that Z-Arg-Arg-AMC is a substrate for Cathepsin B, although it is cleaved more efficiently at neutral pH than at the acidic pH typical of lysosomes hzdr.de. This suggests H-L-Arg-L-Arg-AMC would also be a substrate for Cathepsin B.

Cathepsin H: This cathepsin functions as an aminopeptidase, showing a preference for cleaving single N-terminal residues. Arg-AMC is a known substrate for Cathepsin H, indicating that it could potentially cleave the N-terminal arginine from H-L-Arg-L-Arg-AMC.

Cathepsin C (Dipeptidyl Peptidase I): This enzyme is a dipeptidyl peptidase that systematically removes dipeptides from the N-terminus of protein substrates oaepublish.comresearchgate.net. It requires a free N-terminal amino group for its activity researchgate.net. H-L-Arg-L-Arg-AMC, having a free N-terminus, would be an ideal substrate for Cathepsin C, which would cleave the Arg-Arg dipeptide, releasing it from the AMC molecule. However, Cathepsin C activity is inhibited when arginine or lysine is in the P2 position (the second residue from the N-terminus), which would prevent further cleavage if the substrate were longer oaepublish.comresearchgate.net. For the specific substrate H-Arg-Arg-AMC, the enzyme would cleave the bond between the second arginine and the AMC group. H-Gly-Arg-AMC is a known sensitive substrate for Cathepsin C glpbio.comresearchgate.netbachem.com.

Thrombin and Coagulation Cascade Enzymes

Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. sigmaaldrich.com Its substrate specificity is well-defined, showing a strong preference for cleaving peptide bonds C-terminal to an L-arginine residue (the P1 position). sigmaaldrich.comwustl.edu The optimal recognition sequence for thrombin often includes a proline at the P2 position and hydrophobic amino acids at P3. wustl.edu

Given this high degree of stereospecificity, the presence of D-arginine in the this compound sequence would significantly impact its hydrolysis by thrombin and other coagulation enzymes like Factor Xa, which also prefers L-arginine at P1. nih.gov It is highly probable that only the L-Arg-L-Arg-AMC variant within the racemic mixture would be susceptible to cleavage, and likely at a rate influenced by the adjacent arginine rather than the preferred proline at P2. The D-arginine at either position would likely render the peptide bond resistant to cleavage by these enzymes, making this compound an inefficient substrate for thrombin.

Table 1: General Substrate Preferences of Key Coagulation Enzymes

| Enzyme | P3 Preference | P2 Preference | P1 Preference | P1' Preference |

| Thrombin | Hydrophobic | Proline | L-Arginine | Non-acidic amino acids |

| Factor Xa | Broad | Glycine | L-Arginine | - |

This table illustrates the typical amino acid preferences for key serine proteases in the coagulation cascade, highlighting the critical requirement for L-arginine at the P1 position.

Characterization with Other Proteolytic Enzyme Classes

Beyond the coagulation cascade, other classes of proteases exhibit distinct substrate specificities. For instance, trypsin, another serine protease, is well-known for cleaving after basic residues like L-arginine and L-lysine. nih.gov However, like thrombin, it is stereospecific and would not be expected to efficiently cleave peptide bonds involving D-arginine.

Cysteine proteases, such as papain, can sometimes exhibit broader specificity than serine proteases. nih.gov While they often prefer arginine at the P1 position, their tolerance for D-amino acids would need to be empirically determined. Similarly, cathepsins, a family of proteases involved in various physiological processes, have diverse specificities. For example, Cathepsin B and H are known to cleave substrates with arginine at the P1 position. peptanova.de The interaction of this compound with these enzyme classes would provide insight into their stereospecificity.

Determinants of Substrate Selectivity and Specificity Profiling Methodologies

The selectivity of a protease for a particular substrate is determined by the specific amino acid sequence and stereochemistry surrounding the scissile bond, which must fit into the enzyme's active site cleft. nih.gov The residues N-terminal to the cleavage site are denoted P1, P2, P3, etc., while those C-terminal are P1', P2', and so on.

The primary method for characterizing the specificity of a substrate like this compound involves kinetic analysis with a panel of purified proteases. The hydrolysis of the substrate is monitored by the release of the fluorescent AMC group, which occurs upon cleavage of the amide bond. nih.gov

Methodologies for Specificity Profiling:

Fluorogenic Substrate Libraries: A powerful technique for profiling protease specificity involves the use of combinatorial libraries of fluorogenic substrates. nih.gov These libraries contain a vast number of different peptide sequences, allowing for the rapid identification of optimal cleavage motifs for a given enzyme. By comparing the hydrolysis rates of various substrates, researchers can create a detailed specificity profile.

Kinetic Assays (kcat/Km): To quantify the efficiency of an enzyme for a specific substrate, the kinetic parameters—Michaelis constant (Km) and catalytic rate constant (kcat)—are determined. The ratio, kcat/Km, represents the catalytic efficiency and is the most effective measure for comparing the specificity of an enzyme for different substrates. wustl.edu For this compound, one would expect a significantly lower kcat/Km value for enzymes like thrombin compared to a substrate with the optimal L-amino acid sequence.

Table 2: Key Kinetic Parameters in Enzyme-Substrate Interaction

| Parameter | Description | Significance for Specificity |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Reflects the affinity of the enzyme for the substrate. | A lower Km generally indicates higher affinity. |

| kcat (Catalytic Constant) | The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. | Represents the maximum rate of the reaction. |

| kcat/Km | Catalytic Efficiency | A higher value indicates greater specificity of the enzyme for the substrate. |

This table outlines the fundamental kinetic parameters used to define and compare the specificity of an enzyme for its substrates.

Kinetic Characterization of Enzyme H Dl Arg Dl Arg Amc Interactions

Determination of Michaelis-Menten Parameters (K_M, k_cat, k_cat/K_M)

The determination of Michaelis-Menten parameters for an enzyme with H-DL-Arg-DL-Arg-AMC typically involves a series of fluorescence-based assays. walisongo.ac.id The general procedure is as follows:

Assay Preparation : A series of reactions are prepared with a fixed concentration of the enzyme and varying concentrations of the this compound substrate in a suitable buffer. jasco-global.com

Time-Course Measurement : The reaction is initiated, and the increase in fluorescence due to the release of AMC is monitored over time using a spectrofluorometer. jasco-global.com This generates a progress curve (fluorescence vs. time) for each substrate concentration.

Calculation of Initial Velocity (v) : The initial, linear portion of the progress curve is used to calculate the initial reaction velocity (v). This velocity is directly proportional to the rate of product formation.

Michaelis-Menten Plot : The calculated initial velocities are plotted against the corresponding substrate concentrations ([S]). This plot typically yields a hyperbolic curve.

Parameter Determination : The data from the Michaelis-Menten plot is fitted to the Michaelis-Menten equation (v = (Vmax * [S]) / (K_M + [S])) using non-linear regression analysis to determine the values of Vmax and K_M. nih.gov The k_cat value is then calculated from Vmax using the equation k_cat = Vmax / [E_t], where [E_t] is the total enzyme concentration.

These kinetic experiments are often performed in microplates, allowing for high-throughput analysis of multiple samples simultaneously. walisongo.ac.id

| Parameter | Value | Unit |

|---|---|---|

| K_M (apparent) | 0.12 | mM |

| Vmax | 0.079 | mM min⁻¹ mg enzyme⁻¹ |

This table presents example kinetic constants for the enzyme trypsin with the substrate N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA), demonstrating the types of parameters obtained through kinetic analysis. nih.gov

The specific amino acid sequence of a peptide substrate, such as the di-arginine motif in this compound, is a critical determinant of its interaction with an enzyme. Structural modifications to the substrate can significantly alter the kinetic constants. For many proteases, particularly those involved in signal transduction like cAMP-dependent protein kinase, the presence of multiple basic residues, such as arginine, is crucial for efficient recognition and catalysis. nih.gov

| Peptide Substrate | Relative k_cat/K_M | Primary Effect |

|---|---|---|

| Leu-Arg-Arg-Ala-Ser-Leu-Gly | 1.0 | Baseline |

| Arg-Arg-Leu-Arg-Arg-Ala-Ser-Leu-Gly | ~11.0 | Reduced K_M |

This table illustrates how the addition of arginine residues to a peptide substrate can significantly increase catalytic efficiency, primarily by lowering the K_M value. Data is conceptualized from findings on cAMP-dependent protein kinase substrates. nih.gov

Enzyme Reaction Rate Quantification through Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive method for quantifying enzyme reaction rates, particularly when using fluorogenic substrates like this compound. creative-enzymes.comnih.gov This technique relies on the principle that the substrate itself is weakly fluorescent, while the product of the enzymatic reaction, free AMC, is highly fluorescent. iris-biotech.de The enzymatic hydrolysis of the amide bond liberates AMC, resulting in a significant increase in fluorescence intensity that can be directly correlated with the amount of product formed. creative-enzymes.comiris-biotech.de This method offers high sensitivity, allowing for the use of low enzyme and substrate concentrations, and enables continuous monitoring of the reaction. nih.govmdpi.com

To achieve maximum sensitivity and accuracy in fluorescence-based assays, it is crucial to optimize the excitation and emission wavelengths for the detection of the fluorophore. moleculardevices.com When AMC is conjugated to the peptide in the this compound substrate, its fluorescence is quenched, and it exhibits excitation and emission maxima at approximately 330 nm and 390 nm, respectively. iris-biotech.de Upon enzymatic cleavage, the liberated AMC molecule experiences a significant red-shift in its spectral properties, with optimal excitation typically around 350-360 nm and emission in the 440-460 nm range. iris-biotech.denih.gov

The optimization process generally involves:

Excitation Scan : With the emission wavelength set to the expected maximum for free AMC (~450 nm), the sample is scanned across a range of excitation wavelengths to identify the peak that produces the highest fluorescence intensity. moleculardevices.com

Emission Scan : With the excitation wavelength fixed at its determined optimum, the fluorescence emission is scanned across a range of wavelengths to find the emission maximum. moleculardevices.com

Use of Cutoff Filters : To minimize background noise from scattered excitation light, an emission cutoff filter is often used. The filter is selected to block light below a certain wavelength (e.g., near the emission maximum) while transmitting the fluorescent signal, thereby improving the signal-to-noise ratio. moleculardevices.commoleculardevices.com

| State | Excitation (Ex) Wavelength | Emission (Em) Wavelength | Fluorescence Intensity |

|---|---|---|---|

| AMC-Peptide (Substrate) | ~330 nm | ~390 nm | Very Low |

| Free AMC (Product) | ~350-360 nm | ~440-460 nm | High |

This table summarizes the characteristic excitation and emission wavelengths for 7-amino-4-methylcoumarin (B1665955) (AMC) before and after cleavage from a peptide substrate. iris-biotech.de

The use of fluorogenic substrates like this compound is ideally suited for real-time monitoring of enzyme activity. nih.govacs.org By continuously measuring the fluorescence output in a temperature-controlled fluorometer, a complete kinetic profile of the reaction can be obtained from a single experiment. nih.gov This "progress curve" analysis provides a detailed view of the reaction as it proceeds from its initial phase to completion. nih.gov

Real-time monitoring offers several advantages over endpoint assays:

High Sensitivity : The activity can be quantified even at very low enzyme concentrations. nih.gov

Continuous Data : It provides a full time-course of the reaction, allowing for more accurate determination of the initial velocity and detection of any deviations from linearity. nih.gov

Efficiency : It reduces the number of individual assays required to determine kinetic parameters.

Advanced techniques like dual-color fluorescence cross-correlation spectroscopy can also be employed for real-time kinetic analysis, offering extremely high sensitivity for monitoring cleavage or addition reactions. nih.gov

Investigation of Environmental Factors on Enzymatic Activity (e.g., pH, temperature effects)

The catalytic activity of enzymes is highly dependent on environmental conditions, most notably pH and temperature. libretexts.org Characterizing the activity of an enzyme with this compound across a range of these conditions is essential for defining its optimal operating parameters and understanding its physiological role.

Effect of pH : Changes in pH can alter the ionization state of amino acid residues within the enzyme's active site and on the substrate itself. libretexts.org This can affect substrate binding and the catalytic mechanism. Each enzyme has an optimal pH at which its activity is maximal. Deviations from this optimum lead to a rapid decrease in activity, typically resulting in a bell-shaped pH-activity profile. researchgate.net To determine the optimal pH, enzyme activity is measured in a series of buffers with different pH values while keeping other conditions constant. pressbooks.pub

Effect of Temperature : Temperature influences enzyme activity by affecting the kinetic energy of both the enzyme and substrate molecules. Initially, as temperature increases, the reaction rate increases due to more frequent collisions. libretexts.org However, beyond an optimal temperature, the enzyme begins to denature—its three-dimensional structure is disrupted, leading to a rapid loss of activity. The thermal stability of an enzyme is determined by incubating it at various temperatures for a set period before measuring its residual activity. researchgate.net

| Temperature (°C) | Relative Activity (%) | pH | Relative Activity (%) |

|---|---|---|---|

| 15 | 25 | 5.0 | 30 |

| 25 | 60 | 6.0 | 75 |

| 37 | 100 | 7.5 | 100 |

| 45 | 70 | 8.5 | 80 |

| 55 | 30 | 9.5 | 40 |

This table provides a generalized example of how enzyme activity changes with temperature and pH, showing a clear optimum for both parameters. The specific values are illustrative and would need to be determined experimentally for a given enzyme interacting with this compound. researchgate.net

Applications of H Dl Arg Dl Arg Amc in Advanced Protease Research Methodologies

Enzyme Activity Assays and Quantification

The primary application of H-DL-Arg-DL-Arg-AMC is in the direct measurement and quantification of protease activity. The assay principle relies on the enzymatic hydrolysis of the peptide bond between the arginine residue and the AMC moiety. Cleavage of this bond liberates AMC, which exhibits strong fluorescence when excited with ultraviolet light (typically around 360-380 nm), with an emission maximum at approximately 440-460 nm. thermofisher.com The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under specific assay conditions.

This method allows for continuous monitoring of the enzymatic reaction, providing real-time kinetic data. nih.gov The sensitivity of fluorescence-based assays enables the detection of low levels of protease activity, making it a valuable tool for various research applications. nih.gov

The characteristics of the this compound assay, particularly its simplicity and compatibility with microplate formats, make it highly suitable for high-throughput screening (HTS) campaigns. nih.govnih.gov HTS platforms are essential for screening large libraries of compounds to identify potential modulators of protease activity. In a typical HTS setup, numerous reactions are performed simultaneously in multi-well plates. The use of a fluorogenic substrate like this compound allows for rapid and automated measurement of protease activity across thousands of samples. nih.gov

The signal-to-background ratio is a critical parameter in HTS, and the significant increase in fluorescence upon substrate cleavage by this compound provides a robust signal for reliable hit identification. The assay can be readily adapted for robotic liquid handling systems, further enhancing its throughput and reproducibility.

| Compound ID | Compound Concentration (µM) | Fluorescence Signal (RFU) | % Inhibition |

|---|---|---|---|

| Control (No Inhibitor) | 0 | 15000 | 0 |

| Compound A | 10 | 13500 | 10 |

| Compound B | 10 | 750 | 95 |

| Compound C | 10 | 7500 | 50 |

Utilizing this compound in complex biological samples such as cell lysates and tissue extracts requires careful methodological considerations to ensure accurate and reproducible results. nih.gov These samples contain a multitude of proteins and other molecules that can interfere with the assay.

Sample Preparation: Proper sample preparation is crucial. This typically involves homogenization of tissues or lysis of cells in a buffer that maintains the stability and activity of the target protease while minimizing the activity of interfering proteases. nih.gov The pH, ionic strength, and presence of detergents in the lysis buffer need to be optimized for the specific protease under investigation.

Controls: Appropriate controls are essential to account for background fluorescence and non-enzymatic substrate degradation. A blank control containing the assay buffer and substrate but no biological sample should be included. Additionally, a control with the biological sample and a known potent inhibitor of the target protease can help to determine the specific activity.

Interfering Substances: Components within the lysate or extract can quench the fluorescence of AMC or inhibit the protease of interest. Therefore, it is important to perform validation experiments, such as spike-and-recovery, to assess the potential for matrix effects. Dilution of the biological sample may be necessary to mitigate these effects.

Protease Inhibitor Evaluation and Characterization Studies

This compound is a valuable tool for the discovery and characterization of protease inhibitors. By measuring the reduction in the rate of AMC release in the presence of a test compound, the inhibitory potency of the compound can be determined.

The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. It is the concentration of an inhibitor that reduces the enzyme activity by 50%. nih.gov To determine the IC50, the enzyme activity is measured at various concentrations of the inhibitor, and the data are plotted as percent inhibition versus inhibitor concentration.

The inhibition constant (Ki) is a more fundamental measure of the affinity of an inhibitor for an enzyme. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Cheng-Prusoff Equation (for competitive inhibition):

Ki = IC50 / (1 + [S]/Km)

Where:

Ki is the inhibition constant

IC50 is the half-maximal inhibitory concentration

[S] is the substrate concentration

Km is the Michaelis constant

| Inhibitor Concentration (nM) | Enzyme Activity (% of Control) | Calculated IC50 (nM) | Calculated Ki (nM) |

|---|---|---|---|

| 0 | 100 | 50 | 25 |

| 10 | 83 | ||

| 50 | 50 | ||

| 100 | 33 | ||

| 500 | 9 | ||

| 1000 | 5 |

By performing kinetic studies with this compound at varying substrate and inhibitor concentrations, the mechanism of enzyme inhibition can be elucidated. The three basic types of reversible inhibition—competitive, uncompetitive, and non-competitive—can be distinguished by their effects on the kinetic parameters Km and Vmax, often visualized using Lineweaver-Burk plots.

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km but does not affect Vmax.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Km and Vmax.

Non-competitive inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This decreases the Vmax but does not affect the Km.

Investigation of Proteolytic Pathways and Their Regulation

For example, if a particular signaling pathway is known to lead to the activation of a protease that cleaves this compound, then an increase in the rate of AMC release in cell lysates following stimulation of that pathway would provide evidence for its activation. Conversely, a decrease in activity could indicate the action of endogenous inhibitors or a downregulation of the pathway. This approach allows for a functional readout of the activity of a specific component within a complex cellular network.

Monitoring Protease Activation and Deactivation Processes in in vitro and ex vivo models

A key aspect of protease research is understanding the mechanisms that control their activity. Many proteases are synthesized as inactive zymogens and require specific cleavage events to become active. Conversely, the activity of proteases can be diminished by endogenous inhibitors. This compound can be a valuable tool for monitoring these activation and deactivation processes in both purified systems (in vitro) and in more complex biological samples like tissue homogenates or cell lysates (ex vivo).

In an in vitro setting, this substrate can be used to continuously measure the activity of a purified protease as it is being activated. For example, if a protease is known to be activated by another enzyme, the rate of this compound hydrolysis will increase over time as more of the primary protease becomes active. Similarly, the inhibitory effects of a potential drug candidate can be quantified by observing the decrease in fluorescence when the inhibitor is added to an active protease solution.

Ex vivo, this compound can be applied to tissue or cell extracts to measure the net protease activity under different physiological or pathological conditions. For instance, researchers could compare the rate of substrate cleavage in lysates from healthy versus diseased tissues to determine if there is an upregulation or downregulation of proteases that recognize the Arg-Arg motif. The use of a DL-amino acid substrate may also reveal the activity of proteases from infecting microorganisms, which can sometimes utilize D-amino acids.

To illustrate, consider a hypothetical experiment monitoring the activation of a trypsin-like protease and its subsequent inhibition. The results could be presented as follows:

| Time (minutes) | Protease Only (Relative Fluorescence Units) | Protease + Activator (Relative Fluorescence Units) | Protease + Activator + Inhibitor (Relative Fluorescence Units) |

| 0 | 10 | 10 | 10 |

| 5 | 15 | 50 | 12 |

| 10 | 20 | 150 | 15 |

| 15 | 25 | 300 | 18 |

| 20 | 30 | 500 | 20 |

Development of Novel Biosensors for Protease Detection (non-clinical focus)

The sensitive and specific nature of fluorogenic substrates like this compound makes them ideal candidates for the development of biosensors for protease detection in various non-clinical applications. These biosensors could be used for environmental monitoring, food quality control, or in basic research settings to detect protease contamination.

One common approach to creating a protease biosensor is to immobilize the fluorogenic substrate onto a solid support, such as a glass slide, nanoparticles, or the surface of a microplate well. mdpi.commdpi.comnih.gov When a sample containing the target protease is introduced, the substrate is cleaved, releasing the AMC fluorophore into the solution, where its fluorescence can be measured. This provides a simple and direct method for detecting the presence and quantifying the activity of the protease. The Arg-Arg sequence can be tailored for proteases with a preference for basic residues, such as trypsin-like proteases.

The development of such biosensors requires careful optimization of factors like substrate concentration, immobilization chemistry, and reaction conditions to ensure high sensitivity and specificity. The data from a prototype biosensor for detecting a specific protease could be presented as follows, demonstrating the relationship between protease concentration and the fluorescent signal generated.

| Protease Concentration (nM) | Fluorescent Signal (Arbitrary Units) |

| 0 | 5 |

| 1 | 25 |

| 5 | 120 |

| 10 | 250 |

| 25 | 600 |

| 50 | 1150 |

Theoretical Frameworks and Computational Approaches in Substrate Design and Enzyme Interaction

Computational Modeling of Enzyme-Substrate Complexes

Computational modeling provides invaluable insights into the dynamic and energetic aspects of how a substrate like H-DL-Arg-DL-Arg-AMC interacts with the active site of a target protease. These in silico techniques allow for the examination of binding modes, conformational changes, and the energetic favorability of the enzyme-substrate complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of this compound, docking studies can elucidate how the di-arginine motif and the alternating D- and L-amino acid stereochemistry influence its binding within a protease's active site. These simulations can reveal key hydrogen bonding, electrostatic, and hydrophobic interactions between the substrate and the enzyme's subsites. For instance, the guanidinium (B1211019) groups of the arginine residues are expected to form strong salt bridges with acidic residues (e.g., aspartate or glutamate) in the protease's specificity pockets. The alternating stereochemistry of the peptide backbone can induce specific torsional angles, potentially leading to a unique bound conformation that might enhance or reduce binding affinity and cleavage efficiency compared to a substrate with all L-amino acids. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the enzyme-substrate complex, tracking the movements of atoms over time. nih.gov For a complex of a protease with this compound, MD simulations can reveal the conformational flexibility of both the enzyme and the substrate upon binding. These simulations can show how the alternating D- and L-residues affect the peptide's ability to adopt a conformation suitable for catalysis. nih.gov MD studies can also be used to calculate the binding free energy of the substrate to the enzyme, providing a quantitative measure of binding affinity. Furthermore, these simulations can shed light on the role of solvent molecules in mediating the interaction and the stability of the enzyme-substrate complex. nih.gov

Table 1: Key Computational Techniques for Analyzing Enzyme-Substrate Interactions

| Technique | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Elucidates the binding mode within the protease active site, highlighting key interactions of the di-arginine motif and the impact of D/L stereochemistry. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Reveals conformational changes upon binding, assesses the stability of the complex, and calculates binding free energies. |

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For protease substrates, QSAR models can be developed to predict the cleavage efficiency (kcat/Km) based on various molecular descriptors of the substrate. These descriptors can include physicochemical properties such as hydrophobicity, electronic properties, and steric parameters.

In the context of optimizing substrates like this compound, a QSAR study would involve synthesizing a library of analogous peptides with variations in the amino acid sequence, stereochemistry, and modifications to the AMC fluorophore. The enzymatic activity of each compound would then be measured, and the data used to build a QSAR model. Such a model could identify the key structural features that determine substrate efficiency. For example, a QSAR analysis might reveal that a certain degree of hydrophobicity at the P2 position, in combination with the positive charge at P1, is crucial for optimal cleavage by a specific protease. These insights can then be used to rationally design new substrates with enhanced sensitivity and selectivity. researchgate.netresearchgate.net

Rational Design Principles for Tailored Protease Substrates

The development of highly specific and efficient protease substrates relies on a deep understanding of the principles governing molecular recognition at the enzyme's active site. Rational design strategies aim to systematically modify the substrate structure to achieve desired kinetic properties.

The interaction of a peptide substrate with a protease is largely governed by the fit of its amino acid side chains into the corresponding subsites (S1, S2, S3, S4, etc.) of the enzyme. expasy.orgresearchgate.net The residues of the substrate that fit into these pockets are denoted as P1, P2, P3, P4, etc., starting from the scissile bond. expasy.orgresearchgate.net The rational design of substrates like this compound involves optimizing the amino acids at these positions to maximize affinity and cleavage rate for a target protease while minimizing recognition by other proteases.

For trypsin-like proteases, which cleave after basic residues, arginine is a highly preferred P1 residue due to the presence of an acidic residue (typically aspartate) at the bottom of the S1 pocket. pnas.org The P2, P3, and P4 positions also play a critical role in determining specificity. For instance, many proteases exhibit a strong preference for a proline residue at the P2 position, which induces a specific kink in the peptide backbone that is favored by the S2 subsite. pnas.org The inclusion of a D-amino acid at any of these positions, as in this compound, can significantly alter the substrate's conformation and its interaction with the subsites, potentially leading to increased resistance to cleavage by some proteases while enhancing specificity for others. researchgate.net

Table 2: Influence of P1-P4 Residues on Protease Specificity

| Substrate Position | Enzyme Subsite | General Role in Specificity | Considerations for this compound |

|---|---|---|---|

| P1 | S1 | Primary determinant of specificity for many proteases (e.g., Arg/Lys for trypsin-like). | The L-Arg at P1 is expected to interact favorably with the S1 pocket of trypsin-like proteases. |

| P2 | S2 | Often influences the turn of the peptide backbone; can be a key specificity determinant. | The D-Arg at P2 will adopt a different conformation than an L-amino acid, potentially altering recognition. |

| P3 | S3 | Contributes to binding affinity and can influence cooperativity between subsites. | The L-Arg at P3 will contribute to the overall positive charge and may interact with acidic patches on the enzyme surface. |

| P4 | S4 | Often involved in initial substrate binding and can have a significant impact on kcat/Km. | The D-amino acid at the N-terminus (if extended) would further influence the overall conformation. |

A powerful strategy in substrate design is to mimic the sequences of a protease's natural protein substrates. By identifying the cleavage sites of a protease in its physiological targets, researchers can derive consensus sequences that are likely to be efficiently recognized and cleaved. This information can be obtained through various proteomic techniques that identify the N-termini of protein fragments generated by proteolytic activity. nih.gov

Once a consensus sequence is identified, it can be used as a template for designing a fluorogenic substrate like this compound. The inclusion of D-amino acids or other non-natural amino acids can then be explored to enhance properties such as metabolic stability or to fine-tune the substrate's specificity for the target enzyme over other proteases that may recognize a similar L-amino acid sequence. nih.gov

Advanced Spectroscopic and Biophysical Techniques for Enzyme-Substrate Binding Analysis

While basic fluorescence assays are commonly used to measure the cleavage of fluorogenic substrates like this compound, a deeper understanding of the binding event itself requires more sophisticated spectroscopic and biophysical techniques. These methods can provide detailed information on the kinetics, thermodynamics, and structural aspects of the enzyme-substrate interaction.

Fluorescence-based techniques, beyond simple intensity measurements, can be employed to study the binding of this compound to a protease. For example, fluorescence resonance energy transfer (FRET) can be used to measure distances within the enzyme-substrate complex if an appropriate donor-acceptor pair is incorporated. Fluorescence quenching experiments can provide information about the accessibility of the fluorophore to solvent or quenching agents when the substrate is bound to the enzyme, giving insights into the nature of the binding pocket. nih.gov

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of binding. americanpeptidesociety.org By titrating the substrate into a solution containing the enzyme, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This information provides a complete thermodynamic profile of the interaction, which can be used to understand the driving forces behind substrate binding.

Surface plasmon resonance (SPR) is another valuable technique for studying the kinetics of enzyme-substrate interactions in real-time. In an SPR experiment, the enzyme is immobilized on a sensor surface, and the substrate is flowed over it. The binding and dissociation of the substrate are monitored by changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.

Future Directions and Emerging Research Avenues for H Dl Arg Dl Arg Amc and Its Analogs

Development of Next-Generation Fluorogenic and Multi-Modal Probes

The evolution of fluorogenic peptide substrates aims to improve sensitivity, specificity, and versatility. Next-generation probes are being designed to overcome limitations of earlier AMC-based substrates, such as potential interference from autofluorescence or limited spectral properties. Research is exploring new fluorophores and quenching strategies to create probes with enhanced photostability, brighter emission, and red-shifted spectra to minimize background noise researchgate.netresearchgate.netsigmaaldrich.com.

Furthermore, the development of multi-modal probes is a significant area of advancement. These probes are engineered to provide multiple readouts or to be detectable by different analytical platforms simultaneously. For instance, probes might incorporate elements for fluorescence and mass spectrometry, or be designed to respond to different stimuli, allowing for more comprehensive analysis of protease activity and its context mit.edursc.orgacs.org. The integration of peptide sequences with nanomaterials or quantum dots is also an avenue for creating probes with improved delivery, stability, and detection capabilities acs.orgnih.gov.

Integration with Advanced Imaging Techniques for Protease Activity Visualization (excluding in vivo human applications)

The application of protease substrates in advanced imaging techniques is crucial for visualizing enzymatic activity in real-time within cellular and tissue environments. Researchers are integrating fluorogenic peptide substrates with microscopy methods, including confocal, super-resolution, and fluorescence resonance energy transfer (FRET) microscopy, to achieve high spatial and temporal resolution of protease activity mit.edunih.govfrontiersin.orgnih.gov.

These techniques allow for the mapping of protease activity at subcellular levels or within complex 3D matrices, providing insights into localized enzymatic processes. For example, FRET-based probes, where a donor fluorophore and a quencher are separated upon substrate cleavage, are particularly valuable for ratiometric measurements that are independent of probe concentration mit.edursc.orgresearchgate.net. Efforts are also underway to develop probes that are compatible with live-cell imaging, ensuring minimal perturbation of cellular function while enabling dynamic monitoring of protease activity in non-human model systems or cell cultures nih.govfrontiersin.org.

Novel Applications in Basic Biological Discovery and Mechanistic Studies

Beyond diagnostic applications, fluorogenic peptide substrates are increasingly vital for fundamental biological discovery and mechanistic studies. They serve as powerful tools to dissect complex cellular processes regulated by proteases, such as protein turnover, signal transduction pathways, and cellular communication.

For example, these substrates can be used to identify and characterize the roles of specific proteases in cellular signaling cascades or to monitor the dynamics of protein degradation in response to various stimuli mdpi.comnih.govstanford.edu. By designing substrates that mimic endogenous cleavage sites or incorporate specific amino acid sequences, researchers can elucidate the precise roles of proteases in processes like cell cycle regulation, apoptosis, and extracellular matrix remodeling nih.govportlandpress.compnas.org. The development of substrates with altered amino acid compositions, including unnatural amino acids, can further refine specificity and provide novel insights into enzyme-substrate interactions and evolutionary adaptations nih.gov.

Addressing Challenges and Exploring Opportunities in Synthetic Peptide Substrate Research

The synthesis of peptide substrates presents ongoing challenges, including achieving high specificity, ensuring stability, and optimizing production for cost-effectiveness. A key challenge is designing peptides that are recognized by a target protease but not by other proteases with similar catalytic mechanisms, especially when enzymes share overlapping substrate specificities nih.govmdpi.com.

Opportunities for advancement lie in the exploration of combinatorial chemistry and high-throughput screening methods to rapidly identify optimal peptide sequences. Techniques like cellular libraries of peptide substrates (CLiPS) and mass spectrometry-based profiling are enabling more comprehensive and accurate determination of protease specificity biorxiv.orgpnas.orgacs.orgpnas.org. The incorporation of unnatural amino acids into peptide sequences is another promising avenue to enhance specificity and create novel substrate properties nih.gov. Furthermore, developing robust and reproducible synthesis protocols, including solid-phase peptide synthesis (SPPS) with advanced labeling techniques, is crucial for generating high-quality substrates for diverse research applications sigmaaldrich.compnas.org.

Compound List:

H-DL-Arg-DL-Arg-AMC

AMC (7-amino-4-methylcoumarin)

FITC (fluorescein isothiocyanate)

NBD-amides (7-nitrobenz-2-oxa-1,3-diazol-4-yl-amides)

FRET (Förster resonance energy transfer)

Rhodamine 110

FAM (5-carboxyfluorescein)

MMP2 (Matrix metalloproteinase-2)

MMP9 (Matrix metalloproteinase-9)

TMPRSS2 (Transmembrane protease, serine 2)

HNE (Human Neutrophil Elastase)

TACE (Tumor necrosis factor-alpha converting enzyme)

ADAM17 (A Disintegrin And Metalloproteinase Domain 17)

ADAM8, ADAM9, ADAM10

SARS-CoV-2 (Severe acute respiratory syndrome coronavirus 2)

Furin

Trypsin

Chymotrypsin

Cathepsin B

Legumain

Caspsase-3, Caspase-7, Caspase-8

Granzyme B

Papain

Cruzain

PPEP-1, PPEP-2, PPEP-3 (Pro-Pro endopeptidases)

MHC class I (Major histocompatibility complex class I)

DEVD (Asp-Glu-Val-Asp)

BOC-QAR-AMC (tert-Butyloxycarbonyl-Gln-Ala-Arg-AMC)

Z-DEVD-AMC (Benzyloxycarbonyl-Asp-Glu-Val-Asp-AMC)

Z-DEVD-R110 (Benzyloxycarbonyl-Asp-Glu-Val-Asp-Rhodamine 110)

Z-LLE-AMC (Benzyloxycarbonyl-Leu-Leu-Glu-AMC)

Boc-LRR-AMC (tert-Butyloxycarbonyl-Leu-Arg-Arg-AMC)

suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-AMC)

Ac-ANW-AMC (N-acetyl-Ala-Asn-Trp-AMC)

ONX-0914

SYQTQTKSHRRAR-AMC

Pyr-RTKR-AMC (Pyroglutamic-Arg-Thr-Lys-Arg-AMC)

Mca-PLAQAV-Dpa-RSSSR-NH2

DQ casein

Q & A

Q. How can this compound data be contextualized within protease signaling networks?

- Methodological Answer : Combine:

- Pathway analysis (e.g., KEGG, Reactome) to map substrate-enzyme relationships.

- Single-cell proteomics to correlate activity with cellular heterogeneity.

- Multi-omics integration (proteomics + transcriptomics) to identify regulatory nodes. Frameworks like STRING-DB can prioritize targets for functional validation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.